
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
The synthesis of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from simpler benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Methoxylation: Adding a methoxy group to the benzene ring.
Fluorination: Introducing a fluorine atom to the benzene ring.
Sulfonylation: Adding a sulfonyl chloride group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonylation might involve the use of chlorosulfonic acid .
Chemical Reactions Analysis
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like ammonia for substitution reactions .
Scientific Research Applications
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The nitro group can participate in redox reactions, while the fluorine and methoxy groups influence the compound’s electronic properties .
Comparison with Similar Compounds
Similar compounds include:
- 2-Fluoro-5-methoxybenzenesulfonyl chloride
- 4-Fluoro-3-nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
Properties
Molecular Formula |
C7H5ClFNO5S |
|---|---|
Molecular Weight |
269.64 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)5(10(11)12)3-7(6)16(8,13)14/h2-3H,1H3 |
InChI Key |
DSFQYTSRQCMGGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
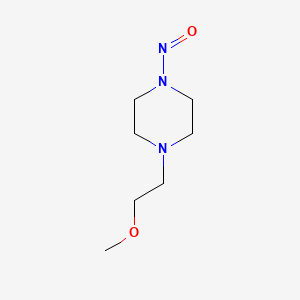
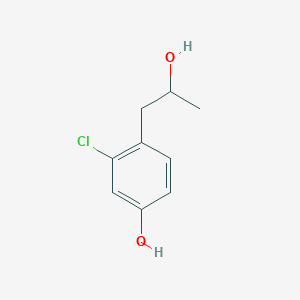
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
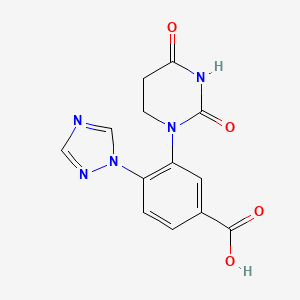
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
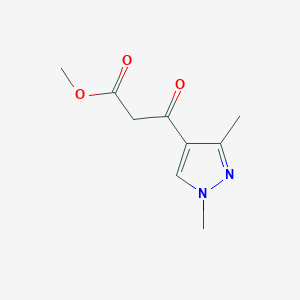
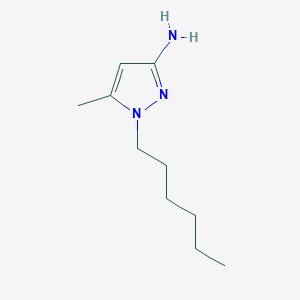
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
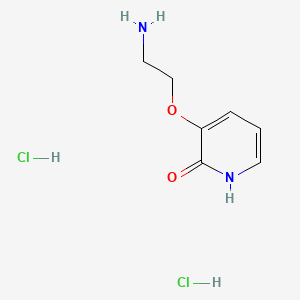
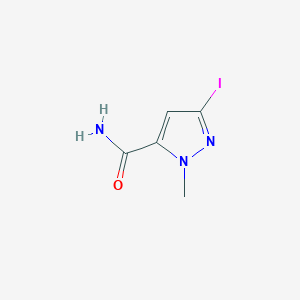
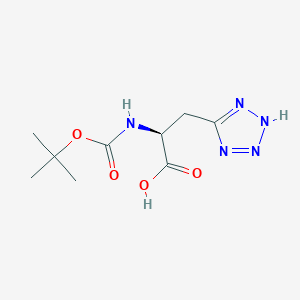
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
